Didehydro-Cortistatin A

Catalog No.
S660144
CAS No.
M.F
C30H34N2O3
M. Wt
470.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didehydro-Cortistatin A

Product Name

Didehydro-Cortistatin A

IUPAC Name

(1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1

InChI Key

HSNLDXFFYGOHED-WMHCEBKNSA-N

Synonyms

didehydro-cortistatin A, didehydrocortistatin A

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Didehydro-Cortistatin A is a synthetic analog of the natural compound Cortistatin A, which is derived from the marine sponge Corticium simplex. This compound is notable for its potent inhibitory effects on the transcription of the Human Immunodeficiency Virus type 1 (HIV-1), specifically by targeting the viral transactivator protein known as Tat. Didehydro-Cortistatin A effectively disrupts the transcriptional activation that Tat mediates, promoting a state of deep latency in HIV-infected cells. This characteristic makes it a promising candidate for therapeutic strategies aimed at achieving a functional cure for HIV infection, particularly in individuals who are on antiretroviral therapy but still harbor latent viral reservoirs .

Didehydro-Cortistatin A functions primarily through its interaction with the Tat protein, inhibiting its ability to bind to the transactivation response element (TAR) of the HIV-1 genome. This inhibition leads to several downstream effects:

  • Inhibition of Transcription: By blocking Tat's binding to TAR, Didehydro-Cortistatin A prevents RNA polymerase II recruitment, effectively halting viral transcription .
  • Epigenetic Modifications: The lack of transcriptional activity triggers epigenetic changes that stabilize the latent state of HIV-1. These changes include increased nucleosome stability and altered histone acetylation patterns at the HIV promoter .
  • Recruitment of Repressive Complexes: Didehydro-Cortistatin A enhances the recruitment of repressive chromatin remodeling complexes, further solidifying the latent state of the virus .

The biological activity of Didehydro-Cortistatin A is primarily characterized by its ability to inhibit HIV-1 transcription. Key findings regarding its biological effects include:

  • Potent Inhibition: Didehydro-Cortistatin A has been shown to inhibit Tat-dependent transcription at nanomolar concentrations, making it highly effective against HIV-1 .
  • Long-term Effects: Studies indicate that treatment with Didehydro-Cortistatin A can lead to sustained suppression of viral reactivation even after discontinuation of the drug, suggesting a long-lasting impact on viral latency .
  • Immune Modulation: Beyond its antiviral effects, Didehydro-Cortistatin A also influences host immune responses by altering transcriptional profiles in CD4+ T cells, promoting a tolerogenic phenotype that may reduce chronic inflammation associated with HIV infection .

The synthesis of Didehydro-Cortistatin A has been developed to produce this compound in gram quantities due to the limited natural availability of Cortistatin A. Key steps in its synthesis include:

  • Chemical Modification: The synthetic route involves modifications to the isoquinoline structure found in Cortistatin A, specifically altering the positioning of nitrogen and introducing a cycloheptene ring .
  • Use of NADPH: The reaction typically begins with the addition of NADPH as a reducing agent, facilitating the formation of Didehydro-Cortistatin A from precursor compounds .

Didehydro-Cortistatin A has significant potential applications in HIV therapy:

  • HIV Treatment: It serves as a promising candidate for therapeutic strategies aimed at managing HIV-1 infection, particularly in patients with latent reservoirs who are undergoing antiretroviral therapy .
  • Functional Cure Strategies: The compound is being investigated as part of "block-and-lock" approaches that aim to maintain viral latency while minimizing inflammation and immune activation associated with chronic infection .

Interaction studies have focused on understanding how Didehydro-Cortistatin A engages with various molecular targets:

  • Tat Protein Binding: Research indicates that Didehydro-Cortistatin A binds specifically to the basic domain of Tat, inhibiting its interaction with essential transcription factors and chromatin remodeling complexes .
  • Impact on Chromatin Dynamics: Studies have shown that treatment with Didehydro-Cortistatin A alters chromatin structure around the HIV promoter, enhancing nucleosome stability and reducing accessibility for transcription machinery .

Didehydro-Cortistatin A can be compared to several other compounds that target HIV or exhibit similar biological activities:

Compound NameMechanism of ActionUnique Features
Cortistatin AInhibits Tat-dependent transcriptionNatural product with limited availability
JQ1Inhibits bromodomain and extraterminal domainTargets BET proteins; promotes viral reactivation
5-Aza-2'-deoxycytidineDNA methyltransferase inhibitorInduces epigenetic changes; used in cancer therapy
ResveratrolAntioxidant; modulates immune responseNatural polyphenol; anti-inflammatory properties

Didehydro-Cortistatin A stands out due to its specific targeting of Tat and its ability to induce a unique set of epigenetic modifications that promote persistent latency without triggering viral rebound upon treatment cessation. This specificity and effectiveness make it a unique candidate in HIV research compared to other compounds listed above.

XLogP3

2.3

Dates

Modify: 2023-07-20
Johannessen et al. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. Nature Chemical Biology, doi: 10.1038/nchembio.2458, published online 14 August 2017

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